2-(Cyclopropylamino)pentan-3-one 2-(Cyclopropylamino)pentan-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17662937
InChI: InChI=1S/C8H15NO/c1-3-8(10)6(2)9-7-4-5-7/h6-7,9H,3-5H2,1-2H3
SMILES:
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

2-(Cyclopropylamino)pentan-3-one

CAS No.:

Cat. No.: VC17662937

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclopropylamino)pentan-3-one -

Specification

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name 2-(cyclopropylamino)pentan-3-one
Standard InChI InChI=1S/C8H15NO/c1-3-8(10)6(2)9-7-4-5-7/h6-7,9H,3-5H2,1-2H3
Standard InChI Key ATAWASZUWBFWJI-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C(C)NC1CC1

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, 2-(cyclopropylamino)pentan-3-one, reflects its pentan-3-one backbone with a cyclopropylamino group at the second carbon. Its molecular formula is C₈H₁₃NO, with a molecular weight of 139.20 g/mol. Structural analogs, such as 1-(cyclopropylamino)pentan-3-one (CAS 1519764-05-6), differ in the position of the amine group but share similar reactivity profiles .

Stereochemical Considerations

While no stereochemical data exists for 2-(cyclopropylamino)pentan-3-one, enzymatic studies on related β-amino ketones demonstrate that chiral centers significantly influence biological activity. For example, (3S,4R)-3,4-dihydroxy-5-phenylpentan-2-one exhibits stereoselective synthesis via fructose-6-phosphate aldolase (FSA), suggesting analogous potential for enantiomeric resolution in this compound .

Synthesis and Manufacturing

Reductive Amination Strategies

A plausible route involves reductive amination of pentan-3-one with cyclopropylamine. This method, widely used for β-amino ketones, employs catalysts like imine reductases (IREDs) or chemical reductants (e.g., NaBH₃CN). For instance, IRED-catalyzed reductive amination of aldehydes with cyclopropylamine achieves yields >50% under optimized conditions .

Table 1: Synthetic Routes for Cyclopropylamino-Ketones

MethodSubstratesCatalyst/ReagentYield (%)Reference
Reductive AminationPentan-3-one + CyclopropylamineIRED-259 + NADPH~60
Aldol CondensationAldehyde + HydroxyacetoneFSA Variant37–57
Nucleophilic SubstitutionHaloketones + CyclopropylamineTriethylamineN/A

Enzymatic Cascade Reactions

Multi-enzyme systems offer stereocontrol. A three-component cascade combining aldol addition (FSA), reductive amination (IRED), and glucose dehydrogenase (GDH) cofactor regeneration has synthesized amino-polyols with >95% enantiomeric excess . Adapting this for 2-(cyclopropylamino)pentan-3-one could enhance efficiency.

Physicochemical Properties

Stability and Reactivity

The compound is expected to exhibit moderate stability under ambient conditions, with degradation via oxidation or hydrolysis. Analogous compounds decompose at temperatures >150°C, releasing carbon and nitrogen oxides .

Solubility and Partitioning

Predicted solubility in polar aprotic solvents (e.g., DMSO, acetone) aligns with its ketone and amine functionalities. LogP values for similar β-amino ketones range from 0.8–1.5, indicating moderate hydrophobicity .

Applications in Pharmaceutical Research

Intermediate in Antithrombotic Agents

Cyclopropylamine derivatives are pivotal in synthesizing triazolo[4,5-d]pyrimidines, a scaffold in ticagrelor analogs. Substitution at the 7-position with cyclopropylamine enhances platelet inhibition, suggesting potential utility for 2-(cyclopropylamino)pentan-3-one in cardiovascular drug discovery .

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